Efflux Pump Inhibitory Activity (NorA) in S. aureus 1199B
In a direct comparison of efflux pump inhibition, ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate demonstrated superior potency with an IC50 of 4.80 µM, while the closely related analog Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate showed weaker activity (IC50 = 11.0 µM) [1].
| Evidence Dimension | Inhibition of NorA Efflux Pump (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.80 µM (4800 nM) |
| Comparator Or Baseline | Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate (IC50 = 11.0 µM) |
| Quantified Difference | 2.29-fold more potent |
| Conditions | S. aureus 1199B, EtBr efflux assay |
Why This Matters
This difference is meaningful for selecting a starting point for medicinal chemistry campaigns targeting antibiotic resistance.
- [1] BindingDB. CHEMBL3774520 / BDBM50153186. BindingDB Affinity Data. View Source
